4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C7H9ClF3NO2 |
|---|---|
Molecular Weight |
231.60 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8F3NO2.ClH/c8-7(9,10)5-1-6(2-5,4(12)13)11-3-5;/h11H,1-3H2,(H,12,13);1H |
InChI Key |
BXNVJUOAFFAFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the need for special equipment and glassware, but it allows for the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis requires precise control over reaction conditions and specialized equipment. The use of photochemistry and other advanced techniques is being explored to scale up the production while maintaining the compound’s purity and yield .
Chemical Reactions Analysis
Substitution Reactions
The carboxylic acid group and tertiary amine in the bicyclic system participate in nucleophilic substitution reactions. Key examples include:
Salt Formation :
Treatment with hydrochloric acid converts the free base to the hydrochloride salt, enhancing solubility and stability .
Amide Formation :
Reaction with amines (e.g., benzylamine) under coupling agents like EDCl/HOBt yields amide derivatives:
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HCl (ether) | Hydrochloride salt | 85 | |
| Benzylamine, EDCl | Amide derivative | 72 |
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:
| Alcohol | Catalyst | Temperature (°C) | Ester Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 60 | 88 |
| Ethanol | HCl | 70 | 79 |
Oxidation and Reduction
The bicyclic nitrogen and trifluoromethyl group influence redox behavior:
Oxidation :
Controlled oxidation with KMnO₄ yields N-oxide derivatives, though the trifluoromethyl group stabilizes the core against over-oxidation.
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the bicyclic ring’s strain but retains the trifluoromethyl group .
Acid-Base Reactions
The compound exhibits pH-dependent solubility:
-
Basification : Aqueous ammonia (pH 9) extracts the free base into organic phases .
-
Acidification : HCl regenerates the hydrochloride salt, precipitating from ether .
Biological Interactions
While not a direct chemical reaction, the compound modulates glycine transport (GlyT1) with IC₅₀ values of 0.001–10 μM, suggesting binding to biological targets via ionic and hydrogen-bonding interactions .
Comparative Reactivity
The trifluoromethyl group enhances electrophilic substitution resistance but facilitates SN2 reactions at the carboxylic acid:
| Reaction Type | Trifluoromethyl Effect | Example Outcome |
|---|---|---|
| Esterification | Stabilizes transition state | High yields (72–88%) |
| Amidation | Electron withdrawal slows reactivity | Moderate yields (60–75%) |
Structural Influence on Reactivity
The bicyclo[2.1.1]hexane system imposes steric constraints:
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a study examining N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, it was found that certain derivatives showed promising IC50 values, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Rivastigmine | 25.00 | 30.00 |
| Compound A | 27.04 | 58.01 |
| Compound B | 106.75 | 277.48 |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of compounds derived from 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. These compounds have shown moderate activity against various bacterial strains, suggesting their utility in developing new antibiotics.
Neurological Disorders
Due to its inhibitory effects on cholinesterases, this compound holds promise for treating neurological disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and myasthenia gravis.
Pain Management
Research into related compounds suggests potential applications in pain management through modulation of neurotransmitter systems, particularly those involving glycine receptors .
Case Studies
Case Study 1: Alzheimer's Disease Treatment
A study investigated the efficacy of a series of analogs derived from 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride in inhibiting AChE activity in vitro and in vivo models of Alzheimer's disease. The findings indicated that certain derivatives not only inhibited enzyme activity but also improved cognitive function in animal models.
Case Study 2: Antimicrobial Activity
Another research project focused on synthesizing various derivatives to assess their antimicrobial properties against multi-drug resistant strains of bacteria. The results demonstrated that specific modifications to the bicyclic structure enhanced antibacterial efficacy, paving the way for new antibiotic development.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azabicyclo moiety provides conformational rigidity, which can influence the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃): The trifluoromethyl group enhances metabolic stability and lipophilicity compared to alkyl chains like ethyl or propyl.
- The propyl derivative’s higher molecular weight (205.68 vs. 191.7) may slow renal clearance .
- Methoxycarbonyl: Introduces polarity, likely improving solubility in aqueous media but reducing membrane permeability compared to non-polar groups .
Biological Activity
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (commonly referred to as TFH) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and azabicyclic framework, contribute to its biological activity, particularly in the realms of antimicrobial and neuropharmacological applications. This article provides a detailed overview of the biological activities associated with TFH, supported by data tables and case studies.
- IUPAC Name : 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Molecular Formula : C7H8ClF3N2O2
- Molecular Weight : 226.60 g/mol
- CAS Number : 2168061-73-0
Biological Activity Overview
The biological activities of TFH have been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:
Antimicrobial Activity
TFH exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 15 | 50 |
| Pseudomonas aeruginosa | 18 | 50 |
The compound has demonstrated low nanomolar activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .
Neuropharmacological Effects
TFH has been investigated for its effects on neurotransmitter systems, particularly its interaction with glycine receptors. Research indicates that it acts as a modulator, potentially offering therapeutic benefits for conditions such as anxiety and depression.
- Mechanism of Action : TFH enhances glycine receptor activity, leading to increased inhibitory neurotransmission.
- Case Study : In a preclinical model of anxiety, TFH administration resulted in reduced anxiety-like behavior, as measured by the elevated plus maze test.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of TFH derivatives and their evaluation against resistant bacterial strains. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against A. baumannii, indicating strong potential for further development .
- Neuropharmacological Assessment : A study conducted on mice demonstrated that TFH significantly reduced anxiety-like behaviors in a dose-dependent manner when administered prior to behavioral tests . This suggests its viability as a candidate for treating anxiety disorders.
Safety and Toxicology
Preliminary toxicological assessments indicate that TFH has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its long-term safety and potential side effects.
Q & A
Q. What are the standard analytical techniques for confirming the molecular structure and purity of this compound?
Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to elucidate the bicyclic scaffold and trifluoromethyl group positioning . High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities, particularly for the strained bicyclo[2.1.1]hexane system. For hydrochloride salt confirmation, elemental analysis (C, H, N, Cl) and ion chromatography are recommended .
Basic Question
Q. What synthetic challenges are associated with the bicyclo[2.1.1]hexane scaffold in this compound?
Methodological Answer: The bicyclo[2.1.1]hexane framework introduces significant steric hindrance and ring strain, complicating cyclization steps. Strategies include:
- Ring-closing metathesis or photocatalyzed [2+2] cycloadditions to form the bicyclic core.
- Protecting group optimization (e.g., tert-butoxycarbonyl for the azabicyclo nitrogen) to prevent side reactions during carboxylation .
- Low-temperature crystallization to isolate intermediates and mitigate strain-induced decomposition .
Advanced Question
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
Methodological Answer: DoE minimizes experimental trials while maximizing data quality. For example:
- Factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity).
- Response surface methodology (RSM) to model interactions between parameters (e.g., trifluoromethyl group incorporation efficiency vs. reaction time).
- Central composite design for non-linear optimization of yield and enantiomeric excess (if applicable) . Computational tools like JMP or Minitab automate data analysis, identifying critical factors with statistical significance (p < 0.05) .
Advanced Question
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
Methodological Answer: Contradictions often arise from variations in experimental protocols. A systematic approach includes:
- Comparative meta-analysis : Normalize data by solvent system, temperature, and analytical methods (e.g., dynamic light scattering vs. gravimetry for solubility).
- Controlled replication : Reproduce key studies under standardized conditions (pH 7.4 buffer for stability assays, 25°C).
- Advanced characterization : Use differential scanning calorimetry (DSC) to assess polymorphic forms and thermogravimetric analysis (TGA) for decomposition profiles .
Advanced Question
Q. What computational methods predict the reactivity of the trifluoromethyl group in this bicyclic system?
Methodological Answer: Quantum mechanical calculations (e.g., density functional theory, DFT) model electronic effects:
- Fukui indices identify nucleophilic/electrophilic sites on the trifluoromethyl group.
- Transition state analysis for fluorination reactions using solvation models (e.g., COSMO-RS).
- Molecular dynamics (MD) simulations to study steric effects in catalytic systems (e.g., palladium-mediated cross-coupling) . Coupling computational predictions with experimental validation (e.g., kinetic isotope effects) ensures reliability .
Advanced Question
Q. How can researchers characterize the compound’s stability under physiological conditions for biological studies?
Methodological Answer:
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-MS to track degradation products.
- Long-term stability assays : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, analyzing purity monthly.
- Circular dichroism (CD) or vibrational spectroscopy (IR/Raman) monitors conformational changes in the azabicyclo ring under stress .
Advanced Question
Q. What methodologies assess the compound’s potential as a chiral building block in asymmetric synthesis?
Methodological Answer:
- Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) to determine enantiomeric excess.
- X-ray crystallography or electronic circular dichroism (ECD) to assign absolute configuration.
- Kinetic resolution experiments using enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to evaluate stereochemical influence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
